molecular formula C16H14N2O2S B5537469 1-(2-furoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole

1-(2-furoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole

Cat. No. B5537469
M. Wt: 298.4 g/mol
InChI Key: KGEAJPRQZWFCDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to 1-(2-furoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole, often involves cyclization reactions, Claisen condensation with aromatic esters, and subsequent reaction with hydrazine monohydrate (Wang et al., 2013). Another method reported involves the cyclocondensation reaction of phenyl hydrazine with furan-2,3-diones to produce various 1H-pyrazole derivatives (Şener et al., 2004).

Molecular Structure Analysis

X-ray diffraction and spectroscopic methods such as IR, NMR, and mass spectrometry are commonly used to confirm the structure of synthesized pyrazole derivatives. These techniques help in elucidating the molecular geometry, vibrational frequencies, and chemical shift values, providing insights into the conformational flexibility and molecular electrostatic potential of the compounds (Inkaya et al., 2012).

Chemical Reactions and Properties

Pyrazole derivatives exhibit a wide range of chemical reactivity, allowing for further functionalization and the formation of complex molecular structures. For example, the reaction with β-diketones, β-ketoesters, and various other reagents can lead to new pyrazole derivatives with diverse chemical properties (Kasımoğulları et al., 2010). The synthesis of pyrazole derivatives containing aryl sulfonate moieties, for instance, has been achieved through cyclo-condensation reactions, demonstrating the compounds' versatility in chemical transformations (Kendre et al., 2013).

Scientific Research Applications

Organized Assemblies and Anion Binding

Research has shown that pyrazole-based ionic salts, including those with furoyl and phenylthio substituents, can form organized assemblies directed by anions. These assemblies are significant in the development of materials with specific anion recognition and binding properties, which have potential applications in sensing, catalysis, and material science. For example, anion-directed organized assemblies have been demonstrated with protonated pyrazole-based ionic salts, highlighting their ability to form dimer architecture and one-dimensional helical chains through anion-assisted interactions (Zheng et al., 2013).

Antimicrobial Applications

Compounds structurally related to 1-(2-furoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole have been synthesized and evaluated for their antimicrobial activities. For instance, chitosan Schiff bases derived from heterocyclic moieties, including pyrazole derivatives, have shown promising antimicrobial activity against various bacterial and fungal strains. This suggests potential applications of these compounds in developing new antimicrobial agents (Hamed et al., 2020).

Molecular Interactions and Dimerization

Studies on pyrazole derivatives, including those with furoyl groups, have also focused on their molecular interactions, such as hydrogen bonding and dimerization. These interactions are crucial for understanding the compound's behavior in different environments and can lead to applications in designing molecular sensors, switches, and other functional materials. For example, a study on ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, a compound similar in structure to the one of interest, provided insights into its molecular interactions and potential for forming dimers with multiple interactions (Singh et al., 2014).

Synthesis and Characterization

The synthesis and characterization of novel pyrazole derivatives, including those with furoyl and phenylthio substituents, are fundamental aspects of research in this area. These studies provide the foundation for understanding the chemical properties and potential applications of these compounds. For example, the synthesis and bioactivities of new 1H-pyrazole derivatives containing an aryl sulfonate moiety have been explored, contributing to the development of compounds with potential therapeutic and material science applications (Kendre et al., 2013).

properties

IUPAC Name

(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-11-15(21-13-7-4-3-5-8-13)12(2)18(17-11)16(19)14-9-6-10-20-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEAJPRQZWFCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=CO2)C)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-furoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole

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